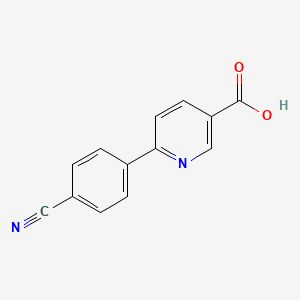

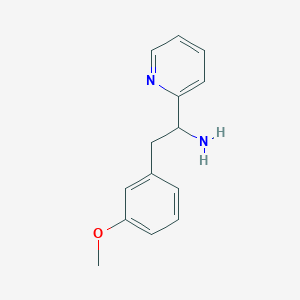

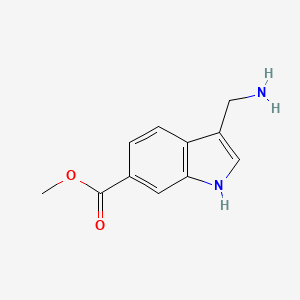

1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s stability and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylated compounds are often synthesized using methods like Suzuki-coupling reactions . The synthesis of similar compounds often involves the use of palladium-catalyzed reactions .Chemical Reactions Analysis

Trifluoromethylated compounds are often involved in reactions like trifluoromethylation of carbon-centered radical intermediates . They can also participate in Suzuki-coupling reactions .Applications De Recherche Scientifique

Medicine: Antimicrobial Agents

Compounds with the trifluoromethyl group have been studied for their potential in creating new antimicrobial agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of adjacent functional groups, which may contribute to the antimicrobial activity . This could lead to the development of novel treatments for bacterial infections, addressing the growing concern of antibiotic resistance.

Agriculture: Pesticides

In the agricultural sector, the trifluoromethyl group is known to improve the pest control properties of compounds . The incorporation of this group into molecules like 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid could lead to the creation of more effective pesticides, potentially offering a solution to manage crop diseases and pests more efficiently.

Material Science: Polymer Synthesis

The trifluoromethyl group can impart increased stability and lipophilicity to compounds, which is beneficial in the synthesis of polymers for material science applications . These polymers could have unique properties, such as enhanced durability or chemical resistance, making them suitable for a wide range of industrial applications.

Environmental Science: Pollution Mitigation

Compounds containing the trifluoromethyl group could be utilized in environmental science to mitigate pollution. Their potential to form stable bonds might be leveraged in processes designed to capture and break down pollutants, contributing to cleaner air and water .

Analytical Chemistry: Chromatography

In analytical chemistry, the unique properties of the trifluoromethyl group can be advantageous in chromatography. They can aid in the separation of complex mixtures by enhancing the retention and resolution of analytes, leading to more accurate and precise analytical results .

Biochemistry: Enzyme Inhibition

The trifluoromethyl group’s influence on molecular structure can be significant in biochemistry, particularly in enzyme inhibition. By altering the interaction between enzymes and substrates, these compounds can be used to study enzyme mechanisms or develop drugs that target specific metabolic pathways .

Pharmaceutical Chemistry: Drug Design

In pharmaceutical chemistry, the trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to affect the pharmacokinetic and pharmacodynamic properties of molecules. It can be used to design new drug candidates with improved efficacy and reduced side effects .

Organic Synthesis: Building Blocks

The trifluoromethyl group enhances the reactivity of compounds, making them valuable building blocks in organic synthesis. They can be used to construct complex molecules with high precision, which is essential for the development of new organic materials and active pharmaceutical ingredients .

Propriétés

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-2-4-9(8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXANGZLNHGUGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697058 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1260855-51-3 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)

![Octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B1504192.png)

![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1504211.png)